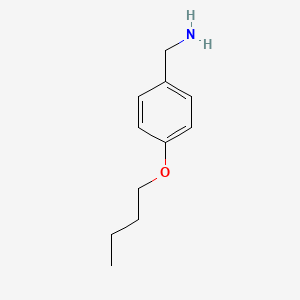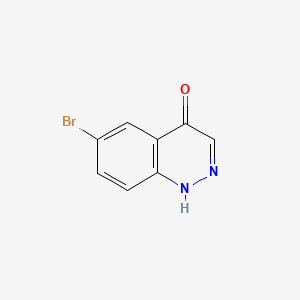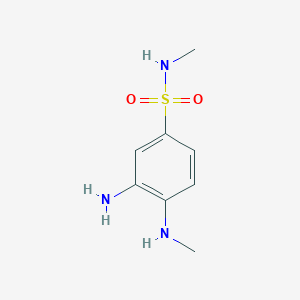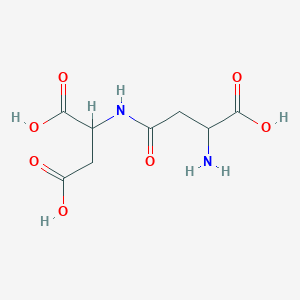
4-Butoxybenzylamine
説明
Synthesis Analysis
The synthesis of compounds structurally related to 4-Butoxybenzylamine involves multiple steps, including functionalization, protection, and deprotection reactions. A notable method involves the replacement of halogen atoms with butoxy groups, followed by reduction processes to introduce the benzylamine functionality. The synthesis of similar compounds has been described, employing strategies such as transition metal-assisted reduction of nitriles to amines (Koslowsky et al., 2010).
Molecular Structure Analysis
The molecular and crystal structure of compounds closely related to 4-Butoxybenzylamine, such as N-(4-n-butyloxybenzylidene)-4′-ethylaniline, has been solved, revealing a triclinic system with specific molecular conformations and intermolecular interactions (Thyen et al., 1994). These studies provide insights into the spatial arrangement of atoms and the potential for hydrogen bonding and other interactions that influence the physical properties of the compound.
Chemical Reactions and Properties
Research on compounds with similar functional groups to 4-Butoxybenzylamine has shown a range of chemical reactions, including oxidation and condensation reactions. For example, the oxidation of 4-chloroaniline to 4-chloronitrosobenzene by chloroperoxidase provides insights into the reactivity of benzylamine derivatives under enzymatic conditions (Corbett et al., 1978).
Physical Properties Analysis
The physical properties of 4-Butoxybenzylamine derivatives, such as melting points, boiling points, and solubility, can be inferred from related compounds. The triclinic crystal structure and specific conformations of related molecules indicate that 4-Butoxybenzylamine is likely to exhibit unique solubility and thermal properties, contributing to its utility in various applications (Leadbetter & Mazid, 1981).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 4-Butoxybenzylamine, are influenced by its functional groups. Studies on similar compounds have demonstrated the potential for various chemical modifications, such as alkylation and dealkylation, which can alter the compound's reactivity and interaction with other molecules. The synthesis and reactivity of related compounds, such as those involving fluorobenzylamine, highlight the versatility and chemical utility of the butoxybenzylamine framework (Crich et al., 2009).
科学的研究の応用
Chemical Synthesis and Molecular Structure Analysis
- Kostyuchenko et al. (1984) investigated the reaction products of alkylphenols with hexamethylene tetramine, providing insights into chemical synthesis processes involving similar compounds (Kostyuchenko, Kiryukhina, Mordvinova, & Lapin, 1984).
- The molecular and crystal structure of N-(4-n-butyloxybenzylidene)-4′-ethylaniline, a compound related to 4-Butoxybenzylamine, was analyzed by Thyen, Heineman, & Zugenmaier (1994), contributing to the understanding of its physical properties (Thyen, Heineman, & Zugenmaier, 1994).
Pharmacological Applications
- Freudenreich et al. (1986) researched the use of 4-Butoxybenzylamine derivatives as inhibitors of horse liver alcohol dehydrogenase, indicating potential pharmacological applications (Freudenreich, Pfangert, Weis, Zeppezauer, & Biellmann, 1986).
Material Science and Engineering
- Jalili & Tricoli (2014) explored the use of 4-aminobenzylamine, a related compound, in the formulation of membranes for proton conductance at elevated temperatures, suggesting applications in material science and engineering (Jalili & Tricoli, 2014).
Bioconjugate Chemistry
- Toyokuni et al. (2003) synthesized a new linker containing aminooxy and maleimide groups, including a 4-aminobenzylamine structure, for facile access to a thiol-reactive labeling agent. This has implications in the field of bioconjugate chemistry (Toyokuni et al., 2003).
Organic Chemistry and Drug Development
- Palmer et al. (1995) detailed the reductive chemistry of a novel hypoxia-selective cytotoxin, incorporating insights into chemical processes related to 4-Butoxybenzylamine derivatives (Palmer, Van Zijl, Denny, & Wilson, 1995).
Microbial Production in Applied Microbiology
- Feron et al. (2007) studied the microbial production of 4-hydroxybenzylidene acetone, a precursor of raspberry ketone, demonstrating the biotechnological applications of compounds related to 4-Butoxybenzylamine (Feron, Mauvais, Martin, Sémon, & Blin-Perrin, 2007).
特性
IUPAC Name |
(4-butoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAURTOWAVNOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276388 | |
| Record name | 4-BUTOXYBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxybenzylamine | |
CAS RN |
21244-35-9 | |
| Record name | 4-Butoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21244-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BUTOXYBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)
